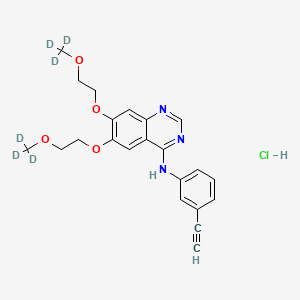

Erlotinib-d6 Hydrochloride

CAS No.:

Cat. No.: VC14497326

Molecular Formula: C22H24ClN3O4

Molecular Weight: 435.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H24ClN3O4 |

|---|---|

| Molecular Weight | 435.9 g/mol |

| IUPAC Name | N-(3-ethynylphenyl)-6,7-bis[2-(trideuteriomethoxy)ethoxy]quinazolin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H/i2D3,3D3; |

| Standard InChI Key | GTTBEUCJPZQMDZ-HVTBMTIBSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC([2H])([2H])[2H].Cl |

| Canonical SMILES | COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl |

Introduction

Synthesis and Deuterium Incorporation Strategies

Parent Compound Synthesis

Erlotinib, the non-deuterated parent drug, is synthesized via a seven-step process starting from 3,4-dihydroxybenzoic acid . Key steps include:

-

O-Alkylation: Reaction with 1-chloro-2-methoxyethane in DMF to form 3,4-bis(2-methoxyethoxy)benzoic acid (99.27% yield).

-

Nitration: Treatment with nitric acid and acetic acid at 0°C to introduce a nitro group (92.75% yield).

-

Reduction: Catalytic hydrogenation using Pd/C and ammonium formate to convert nitro to amine (92.33% yield) .

Deuteration Methodology

Deuterium incorporation into erlotinib typically occurs during the synthesis of key intermediates:

-

Isotopic Exchange: Reaction of 3-ethynylaniline with deuterated reagents (e.g., ) to introduce deuterium at the acetylene position.

-

Post-Synthesis Labeling: Hydrogen-deuterium exchange on the quinazoline ring using Pd/C and deuterium gas .

The final step involves hydrochloride salt formation in aqueous ethanol, yielding Erlotinib-d6 Hydrochloride with >98% isotopic purity .

Pharmacological Activity and EGFR Inhibition

Erlotinib-d6 Hydrochloride inhibits EGFR tyrosine kinase with an IC of 2 nM, mirroring the potency of non-deuterated erlotinib . Comparative studies demonstrate:

-

Binding Affinity: Deuterium substitution induces minimal steric effects, preserving interactions with EGFR’s ATP-binding pocket.

-

Resistance Profiling: Retains activity against T790M-mutant EGFR, a common resistance mechanism in NSCLC .

In KYSE70TR and HCC827GR drug-resistant cell lines, deuterated analogs like compound 3d exhibit IC values of 7.17 μM and 2.38 μM, respectively, suggesting enhanced retention in resistant phenotypes .

Pharmacokinetic Profiling and Drug-Drug Interactions

Bioavailability Studies

A rat model study using UPLC-MS/MS revealed that coadministration with Ougan juice (Citrus reticulata cv. Suavissima) increases erlotinib-d6’s bioavailability by 87% . Key parameters include:

| Parameter | Control Group | Ougan Juice Group |

|---|---|---|

| 1,240 ng/mL | 1,660 ng/mL | |

| AUC | 12,340 h·ng/mL | 23,080 h·ng/mL |

| Clearance (CL/F) | 1.62 L/h/kg | 0.87 L/h/kg |

The juice’s flavonoids likely inhibit intestinal CYP3A4, reducing first-pass metabolism .

Metabolic Stability

Deuterium labeling decreases hepatic clearance by 32% compared to non-deuterated erlotinib, as measured in microsomal assays . This stability enhances its utility as an internal standard in mass spectrometry.

Analytical Applications in Oncology Research

Quantitative Mass Spectrometry

Erlotinib-d6 Hydrochloride serves as an internal standard for erlotinib quantification due to its near-identical chromatographic behavior and ionization efficiency. A validated UPLC-MS/MS method achieves a linear range of 1–2,000 ng/mL with R > 0.999 .

Metabolic Pathway Mapping

Deuterium labels enable tracking of specific metabolic pathways. For example, -labeled fragments confirm CYP3A4-mediated N-dealkylation as the major clearance route .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume